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Compound of Interest

Compound Name: Rubidium hydrogen sulfate

Cat. No.: B101858

This technical guide provides a comprehensive overview of the crystallographic characteristics
of rubidium hydrogen sulfate (RbHSOa4), a compound known for its interesting ferroelectric
properties. This document is intended for researchers, scientists, and professionals in drug
development and materials science who require detailed structural information.

Crystal Structure and Phase Transitions

Rubidium hydrogen sulfate exhibits a complex phase behavior, with its crystal structure being
highly dependent on temperature and pressure. The primary phases observed are a
paraelectric phase at ambient conditions and a ferroelectric phase at low temperatures.
Additionally, a distinct high-pressure phase has been identified.

1.1. Paraelectric Phase (Phase 1)

At room temperature (approximately 293 K), RbHSOa exists in a paraelectric phase. The
crystal structure is monoclinic, and while there has been some discussion in the literature
regarding potential disorder of the sulfate groups, more recent studies suggest an ordered
structure.[1] The commonly accepted space group for this phase is P21/n.[1][2][3][4][5]

1.2. Ferroelectric Phase (Phase II)

Upon cooling, rubidium hydrogen sulfate undergoes a phase transition to a ferroelectric
state. This transition typically occurs at a Curie temperature of about 264 K.[6] The ferroelectric
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phase is characterized by a lower symmetry, belonging to the noncentrosymmetric space group
Pn.[1][3] This transition involves distortions in the sulfate groups.[1]

1.3. High-Pressure Phase (Phase Ill)

Under the application of high pressure, RbHSOa transitions to a third phase. The symmetry of
this high-pressure phase has been revised to the centrosymmetric space group P21/c, which
results in the suppression of ferroelectricity.[6][7] Another study at pressures of 0.96 and 1 GPa
described this phase as monoclinic with the space group P21.[6]

Quantitative Crystallographic Data

The lattice parameters for the different phases of rubidium hydrogen sulfate, as determined
by X-ray and neutron diffraction studies, are summarized in the tables below for easy
comparison.

Table 1: Space Group and Lattice Parameters of Rubidium Hydrogen Sulfate at Ambient

Pressure
Temper
Space Referen
Phase ature a (A) b (A) c (A) B (°)
Group ce
(K)
Paraelect 14.3503( 14.3933(
_ 293 P21/n 4.6187(4) 118.03(1) [1]
ric () 14) 14)
Ferroelec 14.2667( 14.2924(
_ 200 Pn 4.5878(4) 118.01(1) [1]
tric (I1) 12) 12)

Note: Some sources also report the space group for the paraelectric phase as P2i/c, which is a
different setting of P21/n.[6] Another source provides the following lattice parameters for the
P21/n space group: a = 1440 pm, b = 462.2 pm, ¢ = 1436 pm, and 3 = 118.0°.[2][4][5]

Table 2: Space Group and Lattice Parameters of Rubidium Hydrogen Sulfate at High
Pressure
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Pressu Tempe

Space Refere
Phase re rature > a (A) b (A) c(A) vy (°)
Group nce
(GPa) (K)
High- 0.96
Pressur  and 295 P112:1 ~7.354 ~7.354 7.758 110.84 [8]
e (I 1.00

Note: The symmetry of the high-pressure phase is also reported as the centrosymmetric space
group P2i/c, leading to the suppression of ferroelectricity.[6][7]

Experimental Protocols

The crystallographic data presented in this guide were primarily obtained through single-crystal
X-ray diffraction and neutron diffraction techniques.

3.1. Crystal Growth

Single crystals of rubidium hydrogen sulfate are typically grown by the slow evaporation of
an aqueous solution containing equimolar amounts of rubidium sulfate (Rb2S0Oa4) and sulfuric
acid (H2S0a4) at a constant temperature, for instance, 313 K (40 °C).[1] Another method
involves the reaction of water with a stoichiometric amount of rubidium disulfate (Rb2S207) in a
humidity-free environment.[2][4] A further synthesis method involves the reaction of rubidium
chloride (RbCI) with warm sulfuric acid.[2][4]

3.2. X-ray Diffraction

For single-crystal X-ray diffraction, a suitable crystal is mounted on a goniometer. Data
collection is often performed using a diffractometer equipped with a CCD detector and
monochromatic MoKa radiation (A=0.71073 A).[9] For low-temperature studies, the crystal is
cooled using a cryostream of nitrogen.[9] The collected intensity data are corrected for Lorentz
and polarization effects, and absorption corrections are applied. The crystal structure is then
solved using direct methods and refined by least-squares methods.[9]

3.3. Neutron Diffraction
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Neutron Laue diffraction has also been employed to investigate the crystal structure,
particularly to determine the positions of hydrogen atoms, which are difficult to locate with X-ray
diffraction.[6][7] In these experiments, a single crystal is exposed to a neutron beam, and the
resulting diffraction patterns are collected and analyzed.[7]

Logical Relationships: Phase Transitions

The relationship between the different phases of rubidium hydrogen sulfate as a function of
temperature and pressure can be visualized as a workflow.

Phase Transitions of Rubidium Hydrogen Sulfate
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Caption: Phase transitions of RoHSOa4 with temperature and pressure.

This diagram illustrates the transitions between the paraelectric, ferroelectric, and high-
pressure phases of rubidium hydrogen sulfate, driven by changes in temperature and
pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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